Stereochemistry-Dependent Binding Affinity: 18-Fold Difference in Ki for NPY Y4 Receptor
In a direct head-to-head comparison within the same study, α,γ-hexapeptides incorporating the (1R,2S,3R)-configured 2-(aminomethyl)-3-phenylcyclobutanecarboxyl moiety (derived from 3-phenylcyclobutanecarboxylic acid) exhibited an 18-fold higher binding affinity for the neuropeptide Y Y4 receptor compared to its mirror-image stereoisomer [1]. This stereochemistry-dependent activity demonstrates that the rigid cyclobutane scaffold of 3-phenylcyclobutanecarboxylic acid enables precise spatial presentation of functional groups, which is critical for receptor recognition and cannot be replicated by more flexible or achiral analogs.
| Evidence Dimension | Binding affinity (Ki) to NPY Y4 receptor |
|---|---|
| Target Compound Data | Ki = 0.66 nM (peptide 1a incorporating (1R,2S,3R)-configured 2-(aminomethyl)-3-phenylcyclobutanecarboxyl moiety) |
| Comparator Or Baseline | Ki = 12 nM (peptide 1b incorporating mirror-image (1S,2R,3S)-configured 2-(aminomethyl)-3-phenylcyclobutanecarboxyl moiety) |
| Quantified Difference | 18-fold lower Ki (higher affinity) for 1a vs 1b |
| Conditions | Competitive radioligand binding assay using human Y4R expressed in CHO cells |
Why This Matters
This 18-fold difference in binding affinity directly quantifies the impact of stereochemistry on target engagement, providing a measurable rationale for selecting the specific stereoisomer of 3-phenylcyclobutanecarboxylic acid in drug discovery programs targeting GPCRs.
- [1] Plut, E.; et al. Stereochemistry-Driven Interactions of α,γ-Peptide Ligands with the Neuropeptide Y Y4-Receptor. Journal of Medicinal Chemistry, 2023, 66, 10734-10745. View Source
